molecular formula C19H21N3O3S2 B2446550 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide CAS No. 892856-14-3

4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2446550
CAS No.: 892856-14-3
M. Wt: 403.52
InChI Key: PUCIRFJCXFLABZ-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a member of the benzamide family, which includes various biologically active compounds. This article explores its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of the compound includes:

  • A benzothiazole moiety, known for its pharmacological properties.
  • A dimethylsulfamoyl group that enhances solubility and biological activity.
  • An isopropyl substitution that may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds containing benzothiazole and benzamide structures exhibit various biological activities, including:

  • Anticonvulsant Activity : A series of 1,3-benzothiazol-2-yl benzamides were evaluated for their anticonvulsant properties. Many showed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating potential for seizure management .
  • Neurotoxicity Studies : The synthesized compounds generally exhibited low neurotoxicity, with no significant liver toxicity observed in the studies conducted. This suggests a favorable safety profile for further development in therapeutic applications .

The exact mechanism of action for this compound is still under investigation. However, compounds with similar structures have been shown to interact with various neurotransmitter systems and enzymes. For instance:

  • Acetylcholinesterase Inhibition : Some piperazine derivatives have been noted to inhibit human acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing amyloid peptide aggregation .

Case Studies and Experimental Findings

  • Anticonvulsant Evaluation :
    • In a study evaluating a range of benzothiazole derivatives, the compound demonstrated effective anticonvulsant properties without significant adverse effects on motor coordination or liver function .
  • Molecular Docking Studies :
    • Virtual screening indicated that similar compounds could bind effectively to neurotransmitter receptors, enhancing their pharmacological profile. This suggests that this compound may also exhibit similar binding affinities .

Data Summary

The following table summarizes key findings from studies related to the biological activity of benzothiazole derivatives:

Activity Test Methodology Results Reference
AnticonvulsantMES and scPTZ testsSignificant activity observed
NeurotoxicityToxicity screeningNo neurotoxic effects noted
Acetylcholinesterase InhibitionMolecular dockingPotential binding affinity identified

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-12(2)14-7-10-16-17(11-14)26-19(20-16)21-18(23)13-5-8-15(9-6-13)27(24,25)22(3)4/h5-12H,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCIRFJCXFLABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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